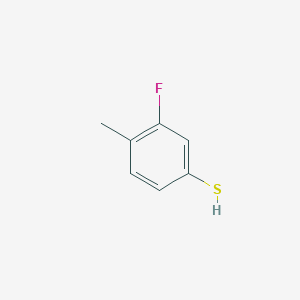

3-Fluoro-4-methylthiophenol

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIOVTBTQHQXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374620 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64359-35-9 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64359-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylthiophenol and Its Precursors

Established Synthetic Pathways to 3-Fluoro-4-methylthiophenol

Multi-Step Synthesis from Precursors (e.g., 3-Fluoro-4-(methylthio)aniline)

A common and well-established route to thiophenols involves the chemical transformation of an aniline (B41778) precursor. In the case of this compound, the corresponding aniline, 3-fluoro-4-(methylthio)aniline (B1291483), serves as a readily available starting material. The conversion of the amino group to a thiol can be accomplished through diazotization followed by reaction with a sulfur-containing reagent, such as in the Sandmeyer or Leuckart thiophenol reactions.

The Sandmeyer reaction offers a versatile method for the introduction of a thiol group. This process involves the diazotization of 3-fluoro-4-(methylthio)aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a sulfur nucleophile, often in the presence of a copper(I) catalyst, to yield the desired thiophenol. nih.govorganic-chemistry.org

The Leuckart thiophenol reaction provides an alternative pathway where the diazonium salt of 3-fluoro-4-(methylthio)aniline is reacted with a xanthate (e.g., potassium ethyl xanthate). The resulting aryl xanthate is then hydrolyzed under basic conditions to furnish this compound. This reaction is known to be a reliable method for the synthesis of aryl thiols.

A summary of the reaction conditions for these transformations is presented in the table below.

| Reaction | Reagents | General Conditions | Product |

| Sandmeyer Thiolation | 1. NaNO₂, HCl (or H₂SO₄) 2. NaSH, KSH, or thiourea (B124793) followed by hydrolysis | 0-5 °C for diazotization, followed by reaction with sulfur nucleophile | This compound |

| Leuckart Thiophenol Reaction | 1. NaNO₂, HCl 2. Potassium Ethyl Xanthate 3. NaOH or KOH (hydrolysis) | Diazotization at low temperature, followed by xanthate displacement and subsequent hydrolysis | This compound |

Functional Group Interconversion Strategies for Thiophenol Formation

Functional group interconversion provides a powerful tool for the synthesis of thiophenols from other functional groups, most notably phenols. The Newman-Kwart rearrangement is a key thermal reaction that facilitates the conversion of a phenol (B47542) to a thiophenol. wikipedia.org

The synthesis of this compound via this method commences with the preparation of 3-fluoro-4-methylphenol. This precursor can be synthesized from 3-fluoro-4-methylaniline (B1361354) through diazotization and subsequent hydrolysis. The phenol is then reacted with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form an O-aryl thiocarbamate. This intermediate is then subjected to high temperatures (typically 200-300 °C) to induce the intramolecular rearrangement to the corresponding S-aryl thiocarbamate. Finally, hydrolysis of the S-aryl thiocarbamate yields the target this compound. organic-chemistry.orgchem-station.com

The key steps and conditions for the Newman-Kwart rearrangement are outlined in the table below.

| Step | Reactants | Reagents | General Conditions |

| O-Aryl Thiocarbamate Formation | 3-Fluoro-4-methylphenol | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., NaH, K₂CO₃) | Anhydrous solvent (e.g., DMF, Toluene) |

| Newman-Kwart Rearrangement | O-(3-Fluoro-4-methylphenyl) N,N-dimethylthiocarbamate | Heat | 200-300 °C (conventional heating) or lower temperatures with Pd catalysis or photoredox catalysis |

| Hydrolysis | S-(3-Fluoro-4-methylphenyl) N,N-dimethylthiocarbamate | Strong base (e.g., NaOH, KOH) | Aqueous or alcoholic solution, often with heating |

Recent advancements have shown that the high temperatures traditionally required for the Newman-Kwart rearrangement can be significantly reduced through the use of palladium catalysis or photoredox catalysis, making the reaction more accessible and tolerant of various functional groups. wikipedia.orgjk-sci.com

Directed Ortho-Metalation Approaches in Fluorinated Aromatic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

In the context of synthesizing precursors for this compound, a plausible substrate for DoM would be a fluorinated thioanisole (B89551) derivative. Both the fluorine atom and the methylthio group can act as DMGs. The regioselectivity of the lithiation is determined by the relative directing ability of these groups. Generally, the methoxy (B1213986) group (and by extension, the methylthio group) is a stronger directing group than fluorine. Therefore, in a molecule like 1-fluoro-2-(methylthio)benzene, lithiation would be expected to occur primarily at the position ortho to the methylthio group.

Once the aryllithium intermediate is formed, it can be reacted with a suitable electrophile to introduce a functional group that can later be converted to a thiol. For instance, reaction with elemental sulfur followed by reduction would yield the thiophenol.

The table below summarizes the key components of a DoM strategy.

| Component | Description |

| Substrate | An aromatic compound containing a directing metalation group (e.g., 1-fluoro-2-(methylthio)benzene). |

| Organolithium Reagent | Typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand like TMEDA. |

| Electrophile | A reagent that reacts with the aryllithium intermediate to introduce a desired functional group (e.g., S₈, disulfides). |

| Work-up | Typically an acidic work-up to protonate the thiolate and yield the final thiophenol. |

Novel and Emerging Synthetic Routes to this compound

Cross-Coupling Reactions Involving Fluorinated Aromatics and Sulfur Sources

Modern synthetic chemistry has seen the rise of cross-coupling reactions as a powerful tool for the formation of carbon-heteroatom bonds. Copper-catalyzed cross-coupling reactions are particularly effective for the synthesis of aryl thiols from aryl halides and a sulfur source. uu.nlorganic-chemistry.org

This approach to this compound would involve a precursor such as 3-fluoro-4-halo-thioanisole (where the halogen is typically iodine or bromine). This precursor can be reacted with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, in the presence of a copper(I) catalyst (e.g., CuI) and a suitable ligand. The reaction often proceeds under relatively mild conditions and demonstrates good functional group tolerance, making it an attractive modern alternative to traditional methods. organic-chemistry.org

A general scheme for this cross-coupling reaction is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 3-Fluoro-4-halothioanisole | Sulfur source (e.g., Na₂S, thiourea) | Copper(I) salt (e.g., CuI), Ligand (optional), Base | This compound |

The choice of sulfur source, catalyst, ligand, and reaction conditions can be optimized to achieve high yields of the desired product.

Mechanochemical Synthesis Approaches for Thiophenols

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging area in green chemistry that often allows for solvent-free or reduced-solvent reactions. While the application of mechanochemistry to the synthesis of thiophenols is still developing, recent research has demonstrated the feasibility of mechanochemical C-S bond formation.

For example, a nickel-catalyzed mechanochemical approach has been reported for the coupling of aryl iodides with aromatic thiols or disulfides. This method involves the ball-milling of the reactants with a nickel catalyst and a reducing agent, leading to the formation of aryl sulfides. While this specific example produces a thioether rather than a thiophenol, it highlights the potential of mechanochemistry for C-S bond formation.

Adapting such a methodology for the synthesis of this compound could involve the mechanochemical reaction of a suitable precursor, such as 3-fluoro-4-halothioanisole, with a protected sulfur source, followed by deprotection. This approach offers the advantages of reduced solvent waste and potentially shorter reaction times compared to traditional solution-phase synthesis.

C-H Functionalization Strategies for Fluorinated Thioethers

The direct formation of carbon-sulfur (C–S) bonds through the functionalization of carbon-hydrogen (C–H) bonds represents a powerful and modern approach in organic synthesis. pku.edu.cn This strategy is advantageous compared to traditional cross-coupling reactions as it circumvents the need for pre-functionalized starting materials, such as organic halides or boronic acids. pku.edu.cn By avoiding these preliminary steps, C–H functionalization can significantly shorten synthetic sequences and minimize the generation of chemical waste. pku.edu.cn

The application of this methodology to the synthesis of fluorinated thioethers is of significant interest. The introduction of a sulfur moiety onto a fluorinated aromatic ring via C–H activation involves the selective cleavage of a C–H bond and its replacement with a C–S bond. Various transition metals have been shown to be effective catalysts for this transformation.

Catalytic Systems for C-H Thiolation:

| Catalyst Type | Metal Center | Typical Thiolating Agents | Key Features |

| Copper-Catalyzed | Copper (Cu) | Thiols, Disulfides | Often requires an oxidant; suitable for a range of sp2 C-H bonds. pku.edu.cn |

| Palladium-Catalyzed | Palladium (Pd) | Thiols, Disulfides | Highly efficient; often employs directing groups for regioselectivity. pku.edu.cn |

| Rhodium-Catalyzed | Rhodium (Rh) | Disulfides | Known for high selectivity and functional group tolerance. pku.edu.cn |

| Metal-Free | N/A | Various sulfur sources | Attractive from a green chemistry perspective, avoiding heavy metal catalysts. pku.edu.cn |

For a precursor like 1-fluoro-2-methylbenzene, direct C–H thiolation would need to be highly regioselective to yield the desired intermediate for this compound. The electronic properties of the fluorine and methyl substituents play a critical role in directing the metallation and subsequent functionalization to the correct position on the aromatic ring.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds.

Chemoselectivity refers to the ability to react with one functional group in the presence of others.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. mdpi.com

In the context of this compound, these principles are paramount. Consider a common precursor such as 3-fluoro-4-methylbenzenesulfonamide. A synthetic route described in patent literature involves reacting this precursor with potassium formate (B1220265) at high temperatures to yield 3-methyl-4-fluorothiophenol, an isomer of the target compound. google.com This highlights the importance of the starting material's substitution pattern in determining the final product structure.

To synthesize this compound, one must control the introduction of the sulfur group onto a 1-fluoro-2-methylbenzene scaffold or a related precursor. The directing effects of the substituents are crucial. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The challenge lies in selectively functionalizing the C-H bond at the 4-position, which is para to the methyl group but meta to the fluorine.

Regiochemical Considerations for Functionalizing 1-Fluoro-2-methylbenzene:

| Position of Attack | Relation to -CH₃ | Relation to -F | Likelihood (Electrophilic) | Potential Product Isomer |

| 4 | para | meta | High | Desired Precursor |

| 6 | ortho | meta | High | 3-Fluoro-2-methylthiophenol |

| 3 | meta | ortho | Low | 2-Fluoro-3-methylthiophenol |

| 5 | meta | para | Low | 4-Fluoro-3-methylthiophenol |

This analysis demonstrates that achieving the desired regiochemistry requires careful selection of reaction conditions and synthetic strategy to favor functionalization at the C-4 position over the electronically similar C-6 position. Methods involving directed metallation or specific catalytic systems are often employed to overcome these selectivity challenges.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it Applying these principles to the synthesis of this compound involves evaluating existing and potential routes based on metrics like atom economy, energy efficiency, waste reduction, and the use of safer reagents and solvents.

Traditional methods for synthesizing thiophenols often involve the reduction of sulfonyl chlorides. For instance, the synthesis of 4-fluorothiophenol (B130044) can be achieved by reducing 4-fluorobenzenesulfonyl chloride with zinc dust and sulfuric acid. google.com While effective, this method generates significant zinc-containing aqueous waste, which is environmentally problematic. google.com Other methods may require high temperatures, such as the reaction of a benzenesulfonamide (B165840) with potassium formate at 200-210 °C, which has high energy demands. google.com

Modern synthetic strategies offer greener alternatives.

Catalysis: Transition-metal catalyzed C–H functionalization uses sub-stoichiometric amounts of a catalyst, which is inherently less wasteful than using stoichiometric reagents like zinc dust. pku.edu.cn

Atom Economy: Direct C–H functionalization improves atom economy by eliminating the need to install and later remove activating groups, reducing the number of synthetic steps. pku.edu.cn

Solvent Selection: Green chemistry emphasizes the use of environmentally benign solvents. Solvent-selection guides are available to help chemists choose solvents with low toxicity and sustainable production profiles. unife.it A greener synthesis of this compound would prioritize such solvents over more hazardous options.

Comparison of Synthetic Approaches based on Green Chemistry Principles:

| Principle | Traditional Route (e.g., Sulfonyl Chloride Reduction) | Modern Route (e.g., Catalytic C-H Thiolation) |

| Waste Generation | High (e.g., stoichiometric metal waste). google.com | Low (catalytic reagents, fewer byproducts). pku.edu.cn |

| Atom Economy | Lower (multi-step, involves protecting/directing groups). | Higher (fewer steps, direct functionalization). pku.edu.cn |

| Energy Consumption | Can be high (e.g., reactions at >200 °C). google.com | Often proceeds under milder conditions. |

| Reagent Safety | May use hazardous reagents (e.g., strong acids, metal dusts). | Aims for safer, more selective catalysts. |

By embracing catalytic and direct functionalization methods, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical manufacturing.

Advanced Studies on the Chemical Reactivity and Transformations of 3 Fluoro 4 Methylthiophenol

Electrophilic and Nucleophilic Reactions of the Thiol Group in 3-Fluoro-4-methylthiophenol

The thiol (-SH) functional group is the primary site for a variety of electrophilic and nucleophilic reactions in this compound. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton, allowing for a range of chemical transformations.

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, involving the addition of a thiol across a carbon-carbon double bond (an alkene or 'ene'). This reaction is widely recognized as a form of "click chemistry" due to its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups. wikipedia.orgchem-station.com The thiol group of this compound can readily participate in these reactions, leading to the formation of functionalized thioethers.

The reaction can proceed through two primary mechanisms:

Free-Radical Addition: This is the most common pathway, typically initiated by light (photochemical initiation), heat, or a radical initiator. The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yields the thioether product and regenerates a thiyl radical, which continues the chain reaction. wikipedia.orgrsc.org

Michael Addition: In cases where the alkene is electron-deficient (e.g., part of a Michael acceptor system like an α,β-unsaturated carbonyl), the reaction can proceed via a nucleophilic or base-catalyzed Michael addition. Here, the thiolate anion acts as the nucleophile, attacking the β-carbon of the unsaturated system. wikipedia.orgtaylorandfrancis.com

The versatility of the thiol-ene reaction allows for its use in numerous applications, including:

Polymer Synthesis: Multifunctional thiols and alkenes can be used to create cross-linked polymer networks with uniform structures. taylorandfrancis.com

Dendrimer Synthesis: The high efficiency of the reaction makes it an excellent strategy for the stepwise construction of complex, highly branched molecules known as dendrimers. chem-station.com

Surface Patterning and Functionalization: Surfaces can be modified with alkene functionalities and subsequently patterned by reacting them with thiols like this compound, enabling the attachment of various molecules. wikipedia.org

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and is susceptible to oxidation. Controlled oxidation can lead to several important sulfur-containing functional groups.

Disulfides: Mild oxidation of this compound results in the coupling of two thiol molecules to form the corresponding disulfide, 3,3'-difluoro-4,4'-bis(methylthio)diphenyl disulfide. This oxidative coupling is a common reaction for thiols and can be achieved with a variety of reagents, including molecular oxygen (air), dimethyl sulfoxide (B87167) (DMSO), and mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂). biolmolchem.comorganic-chemistry.orgrsc.orgopenstax.org The reaction is readily reversible, with the disulfide being reduced back to the thiol using reducing agents like zinc and acid. openstax.orglibretexts.org

Sulfoxides and Sulfones: Further oxidation of the sulfur atom requires stronger oxidizing agents. The oxidation of thiols can be complex, but a common pathway involves the initial formation of a sulfenic acid (R-SOH), which is typically unstable and undergoes further reactions. More practically, the corresponding sulfide (B99878) (thioether) is first prepared and then oxidized. If this compound were first converted to an alkyl or aryl sulfide (R-S-Ar'), subsequent oxidation would yield the sulfoxide and then the sulfone. openstax.org For instance, oxidation of a sulfide with hydrogen peroxide at room temperature typically yields the sulfoxide (R-SO-Ar'). libretexts.org Using a stronger oxidizing agent, such as a peroxyacid, or more forcing conditions with H₂O₂, will further oxidize the sulfoxide to the sulfone (R-SO₂-Ar'). openstax.orglibretexts.orgorganic-chemistry.org The selectivity between sulfoxide and sulfone can often be controlled by the choice of oxidant and the reaction stoichiometry. organic-chemistry.orgorganic-chemistry.org

| Product | Oxidation State of Sulfur | Typical Reagents | General Structure |

|---|---|---|---|

| Disulfide | -1 | Air (O₂), DMSO, I₂, mild H₂O₂ | Ar-S-S-Ar |

| Sulfoxide | 0 | H₂O₂ at room temperature, m-CPBA (1 equiv.) | Ar-SO-R |

| Sulfone | +2 | Peroxyacids (e.g., m-CPBA, >2 equiv.), excess H₂O₂ | Ar-SO₂-R |

Note: Sulfoxide and sulfone formation typically proceeds via oxidation of the corresponding sulfide, not directly from the thiol in a single step.

The thiol group is nucleophilic and readily reacts with a variety of electrophiles. The thiol can first be deprotonated by a base to form the more nucleophilic thiolate anion (RS⁻), which then attacks the electrophile. openstax.org

S-Alkylation: This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether (sulfide). Common alkylating agents are alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction typically proceeds via an Sₙ2 mechanism. openstax.orgjmaterenvironsci.com The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is common to generate the thiolate in situ. jmaterenvironsci.com This method is a fundamental route to synthesizing unsymmetrical sulfides.

S-Acylation: In this reaction, an acyl group (R-C=O) is attached to the sulfur atom, forming a thioester. The most common acylating agents are acyl chlorides or acid anhydrides. rsc.org Similar to alkylation, the reaction is usually carried out in the presence of a base (like a tertiary amine) to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction. researchgate.netresearchgate.net The resulting thioester linkage is a key functional group in biochemistry. nih.gov

| Reaction Type | Electrophile | Product Class | General Reaction |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioether (Sulfide) | Ar-SH + R-X + Base → Ar-S-R + HX·Base |

| S-Acylation | Acyl Chloride (R-COCl) | Thioester | Ar-SH + R-COCl + Base → Ar-S-COR + HCl·Base |

Aromatic Ring Reactivity and Substituent Effects of this compound

The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic properties of the existing substituents: the fluorine atom and the methylthio group.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. pw.live The rate and regioselectivity (the position of attack) of the reaction are strongly influenced by the substituents already on the ring. lumenlearning.comlibretexts.org

Methylthio (-SCH₃): The methylthio group also exhibits dual electronic effects. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom are readily donated into the aromatic ring through resonance (+R). This resonance effect is dominant, making the -SCH₃ group an activating group that increases the ring's reactivity compared to benzene. youtube.com This strong resonance donation also makes it a powerful ortho, para-director.

Combined Effect: In this compound, the activating, ortho, para-directing -SCH₃ group at position 4 and the deactivating, ortho, para-directing -F group at position 3 work together to determine the position of substitution.

The powerful activating -SCH₃ group directs electrophiles to its ortho positions (C3 and C5) and its para position (occupied by the -SH group).

The -F group directs to its ortho positions (C2 and C4) and its para position (C6).

The directing effects are therefore synergistic. The most activated positions for electrophilic attack are C2 and C6, which are ortho to the fluorine and meta to the methylthio group, and C5, which is ortho to the methylthio group. Given that the -SCH₃ group is a stronger activator than -F is a deactivator, substitution is most likely to occur at the positions most activated by the methylthio group, primarily position C5. Position C2 is also a potential site, being ortho to the fluorine and activated by resonance. Steric hindrance may also play a role in favoring the less crowded position.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from EAS and generally requires two key features on the aromatic ring:

A good leaving group, typically a halide. masterorganicchemistry.com

Strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho and/or para to the leaving group. masterorganicchemistry.combeilstein-journals.org

In this compound, the fluorine atom at C3 could potentially serve as a leaving group. Fluorine can be a surprisingly effective leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

However, the this compound ring is not well-suited for a standard SNAr reaction. The ring lacks strong electron-withdrawing groups necessary to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com In fact, the -SCH₃ group is electron-donating by resonance, which would destabilize this intermediate and thus disfavor the SNAr pathway.

Therefore, nucleophilic aromatic substitution on this compound is expected to be very difficult under standard SNAr conditions. Alternative pathways, such as those involving organometallic catalysis or photoredox catalysis, might be required to achieve substitution of the fluorine atom on such an unactivated or electron-rich aromatic ring. nih.govnih.gov

Directed Functionalization of the Aromatic Ring

The reactivity and regioselectivity of electrophilic substitution on the aromatic ring of this compound are governed by the directing effects of its three substituents: the hydroxyl (or thiol), fluoro, and methylthio groups. The powerful activating and ortho-, para-directing nature of the hydroxyl group typically dominates. However, the interplay with the deactivating, ortho-, para-directing fluoro group and the activating, ortho-, para-directing methylthio group leads to complex reactivity.

Research into related structures, such as fluorinated phenols and thioanisoles, provides insights into potential functionalization pathways. For instance, in reactions involving electrophilic aromatic substitution, the positions ortho and para to the hydroxyl group are most activated. The position between the fluoro and methylthio groups (C5) and the position ortho to the hydroxyl group (C2) are the most likely sites for substitution. Directed ortho-metalation (DoM) presents a powerful strategy for regioselective functionalization. By deprotonating the hydroxyl group, a lithium or other metal catalyst can be directed to an adjacent ortho position, enabling the introduction of a wide range of electrophiles with high precision.

Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a versatile platform for modifying this compound, enabling the formation of new carbon-sulfur, carbon-carbon, and other bonds, as well as the potential cleavage of existing C-F or C-S bonds.

Palladium catalysts are exceptionally effective for forming carbon-sulfur bonds, a cornerstone of modern organic synthesis. nih.gov In the context of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type reaction, can be employed to couple the thiol group with various aryl or vinyl halides. nih.gov These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, dppf), and a base to facilitate the catalytic cycle. organic-chemistry.org The choice of ligand is crucial as it influences the catalyst's activity and stability. nih.gov The mechanism generally proceeds through oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the thiolate, and finally, reductive elimination to yield the desired thioether and regenerate the Pd(0) catalyst. nih.gov This methodology allows for the synthesis of a diverse array of diaryl sulfides from this compound.

| Entry | Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield Range (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 85-95 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 80-90 |

| 3 | 4-Chlorobenzonitrile | [Pd(allyl)Cl]₂ | cataCXium A | K₃PO₄ | DMF | 75-85 |

This table presents representative conditions for palladium-catalyzed C-S cross-coupling reactions based on established methodologies for similar thiophenols.

Copper catalysis has a long history in C-S bond formation, most notably through the Ullmann condensation. These reactions are often a cost-effective alternative to palladium-catalyzed systems. Copper(I) salts, such as CuI, are commonly used to couple thiophenols with aryl halides, often requiring higher reaction temperatures compared to palladium-catalyzed methods. beilstein-journals.org

More recent advancements have focused on copper-catalyzed trifluoromethylthiolation and related reactions. nih.gov For instance, copper catalysts can facilitate the reaction of this compound with electrophilic "SCF₃" sources to generate trifluoromethyl thioethers. nih.gov These transformations can proceed through radical pathways or via organocopper intermediates. Research has shown that copper can catalyze the trifluoromethylthiolation and radical cyclization of various substrates, highlighting its utility in forming complex fluorinated molecules. mdpi.com

Beyond palladium and copper, other transition metals like nickel, iron, and rhodium are gaining prominence in C-F and C-S bond manipulations. Nickel catalysts, in particular, have emerged as powerful tools for C-S cross-coupling reactions, often exhibiting different reactivity and substrate scope compared to palladium. nih.gov

The activation and subsequent functionalization of the carbon-fluorine (C-F) bond is a significant challenge in organic chemistry due to its high bond strength. mdpi.com However, transition metal complexes, particularly those of nickel and palladium, have been developed to achieve this. mdpi.commdpi.com These reactions often require specialized ligands that facilitate the oxidative addition of the catalyst into the C-F bond. While challenging, this approach could allow for the direct modification of the fluorine-substituted position on the this compound ring. Conversely, methods for C-S bond cleavage, though less common, can be achieved under specific catalytic conditions, potentially enabling the use of the methylthio group as a leaving group in certain synthetic transformations. nih.gov

Radical Reactions and Photoredox Catalysis with this compound

Thiols like this compound are excellent precursors for thiyl radicals. These radicals can be generated under various conditions, including thermal initiation, or more recently, through visible-light photoredox catalysis. mst.edu Photoredox catalysis offers a mild and efficient method for generating radicals under ambient conditions, avoiding the need for harsh reagents. mdpi.com

In a typical photoredox cycle, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. nih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) with the thiophenol, generating a thiyl radical. This highly reactive intermediate can participate in a variety of transformations, such as addition to alkenes or alkynes (thiol-ene/thiol-yne reactions) to form new C-S bonds. mdpi.com This approach is highly valued for its functional group tolerance and environmentally benign nature. mst.edu

| Reaction Type | Radical Precursor | Photocatalyst | Light Source | Key Transformation |

|---|---|---|---|---|

| Thiol-ene Reaction | This compound | Ru(bpy)₃Cl₂ | Blue LED | Anti-Markovnikov addition to an alkene |

| Trifluoromethylthiolation | Aryl Diazonium Salt | Eosin Y | Green LED | Generation of aryl radical, reaction with (SCF₃)₂ |

| C-H Thiolation | This compound | Ir(ppy)₃ | Blue LED | Direct functionalization of an activated C-H bond |

This table illustrates potential photoredox reactions involving thiophenols, showcasing the versatility of this catalytic method.

Stereochemical Aspects of Reactions Involving this compound

When this compound participates in reactions that generate a new chiral center, controlling the stereochemical outcome is of paramount importance. The development of asymmetric catalytic methods allows for the synthesis of specific enantiomers or diastereomers.

For example, in the context of metal-catalyzed reactions, the use of chiral ligands on the metal center can induce stereoselectivity. In a palladium-catalyzed allylic substitution reaction where this compound acts as a nucleophile, a chiral phosphine ligand can create a chiral environment around the palladium atom, leading to the preferential formation of one enantiomer of the product. Similarly, in radical additions to prochiral alkenes, a chiral catalyst can control the facial selectivity of the addition.

While specific studies on the stereochemical control in reactions of this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable. Intramolecular reactions, where the thiophenol is tethered to a prochiral reaction partner, can also exhibit stereoselectivity, sometimes with the existing chirality in the molecule influencing the outcome of the reaction. rsc.org The field of photoredox catalysis has also been extended to asymmetric transformations, where a combination of a photocatalyst and a chiral Lewis acid or Brønsted acid can achieve high levels of enantioselectivity in radical reactions. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Methylthiophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-4-methylthiophenol

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, allows for a complete assignment of all atoms in the structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl protons of the methylthio group, and the thiol proton. The substitution pattern on the benzene (B151609) ring—comprising a fluorine atom, a methylthio group, and a thiol group—creates a unique electronic environment that influences the chemical shifts and coupling patterns of the three aromatic protons.

The methyl group protons (-SCH₃) are anticipated to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The thiol proton (-SH) signal is also a singlet, but its chemical shift can be variable and is often concentration and solvent dependent.

The three aromatic protons (H-2, H-5, and H-6) will exhibit complex splitting patterns due to spin-spin coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF).

H-2: This proton is ortho to the fluorine atom and meta to the thiol group. It is expected to appear as a doublet of doublets due to coupling with H-6 (³JHH) and the fluorine atom (³JHF).

H-5: Positioned meta to the fluorine and ortho to the methylthio group, this proton will likely appear as a doublet, coupling with the adjacent H-6 (³JHH).

H-6: This proton is ortho to the thiol group and meta to the methylthio group. It will show a more complex pattern, likely a doublet of doublets, resulting from coupling to H-5 (³JHH) and H-2 (⁴JHH).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -SCH₃ | 2.4 - 2.6 | Singlet (s) | N/A |

| -SH | 3.3 - 3.7 | Singlet (s) | N/A |

| H-2 | 6.8 - 7.0 | Doublet of Doublets (dd) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-5 | 7.0 - 7.2 | Doublet (d) | ³JHH ≈ 8-9 Hz |

| H-6 | 6.9 - 7.1 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons. The most notable feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-3), which causes this signal to appear as a doublet. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents.

C-1 (C-SH): The carbon bearing the thiol group.

C-2 (CH): Shows coupling to the fluorine atom (²JCF).

C-3 (C-F): Appears as a large doublet due to direct coupling with fluorine (¹JCF).

C-4 (C-SCH₃): The carbon attached to the methylthio group.

C-5 (CH): Shows coupling to the fluorine atom (³JCF).

C-6 (CH): Shows coupling to the fluorine atom (⁴JCF).

-SCH₃: The methyl carbon, appearing as a singlet in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| -SCH₃ | 15 - 20 | N/A |

| C-5 | 115 - 120 | ³JCF ≈ 5-10 Hz |

| C-2 | 118 - 123 | ²JCF ≈ 18-25 Hz |

| C-6 | 125 - 130 | ⁴JCF ≈ 2-5 Hz |

| C-1 | 130 - 135 | ³JCF ≈ 5-8 Hz |

| C-4 | 138 - 143 | ²JCF ≈ 15-20 Hz |

| C-3 | 155 - 160 | ¹JCF ≈ 240-250 Hz |

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. wikipedia.orgazom.com Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The multiplicity of this signal will be a multiplet, specifically a doublet of doublets, arising from coupling to the two nearest protons: the ortho proton H-2 (³JHF) and the meta proton H-5 (⁴JHF). azom.com The chemical shift of fluorine is highly sensitive to its electronic environment. biophysics.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons, such as H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.com This would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is particularly useful for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons (-SCH₃) to the C-4 carbon, and from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) of this compound and its Fragments

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule.

Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to several characteristic daughter ions. Predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the methylthio group.

Loss of a thiol radical (•SH).

Cleavage of the C-S bond to lose the entire methylthio group (•SCH₃).

The relative abundance of these fragments provides a fingerprint that helps in identifying the compound. The presence of the fluorine atom will be evident in the mass of the fragments containing it.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₇H₇FS, HRMS can definitively confirm the elemental composition of this compound, distinguishing it from any other potential isomers or compounds with the same nominal mass. youtube.com

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇FS |

| Calculated Exact Mass | 142.0252 |

| Hypothetical Measured Mass | 142.0255 |

| Mass Error | < 5 ppm |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the spectrum. For this compound, the spectrum is dominated by vibrations associated with the thiol group (S-H), the carbon-fluorine bond (C-F), the methylthio group (S-CH₃), and the aromatic ring.

Thiol (S-H) Vibrations: The S-H stretching vibration typically appears as a weak band in the IR spectrum in the range of 2550-2600 cm⁻¹. researchgate.net Its position can be influenced by hydrogen bonding.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information. researchgate.net

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration is typically strong in the IR spectrum and occurs in the range of 1000-1400 cm⁻¹. The exact position depends on the substitution pattern of the aromatic ring.

Methylthio (S-CH₃) Vibrations: The C-S stretching vibration for aromatic sulfides is found in the 600-800 cm⁻¹ region. researchgate.net Additionally, C-H stretching and bending vibrations from the methyl group will be present.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1400 - 1600 | Medium to Strong | |

| C-H Bending (out-of-plane) | 750 - 900 | Strong | |

| Carbon-Fluorine | C-F Stretch | 1100 - 1250 | Strong |

| Methylthio Group | C-S Stretch | 600 - 800 | Medium |

| C-H Stretch (asymmetric/symmetric) | 2850 - 3000 | Medium |

Vibrational spectroscopy, often combined with computational methods like Density Functional Theory (DFT), can be used to study the conformational preferences of molecules. nih.govnih.govmdpi.com For this compound, conformational isomers (or conformers) can arise from the rotation around the C-S bonds. The orientation of the thiol hydrogen and the methyl group relative to the plane of the aromatic ring can lead to different stable conformers.

These different conformers may have slightly different vibrational frequencies for certain modes, particularly those involving the thiol and methylthio groups. By comparing the experimental IR and Raman spectra with the spectra calculated for different possible conformers, the most stable conformation in the gas phase or in solution can be determined. nih.gov The introduction of the fluorine substituent can influence the conformational landscape due to steric and electronic effects. mdpi.com For example, specific low-frequency torsional modes that are sensitive to the dihedral angles of the substituents can be targeted to distinguish between conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions arise from π → π* transitions within the benzene ring.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the aromatic ring. biointerfaceresearch.com The fluorine atom and the methylthio group act as auxochromes, modifying the electronic structure of the benzene chromophore. They can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). chemrxiv.org

Studies on similar substituted thiophenols, such as 3-fluorothiophenol, show characteristic absorption bands in the near-ultraviolet region. researchgate.net The spectrum of this compound is expected to be similar, with contributions from both the fluorine and methylthio substituents influencing the precise location and intensity of the π → π* transitions. The solvent can also influence the UV-Vis spectrum; polar solvents may interact with the molecule and slightly shift the absorption bands. biointerfaceresearch.comsharif.edu

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself may not be readily available, the technique is invaluable for studying its derivatives. nih.govnih.govresearchgate.net By synthesizing a crystalline derivative, for example, through a reaction involving the thiol group, single crystals can be grown and analyzed. acs.orgresearchgate.net

The analysis of the resulting diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov This provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Intermolecular interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how the molecules pack together in the crystal. nih.govresearchgate.net

This information is crucial for understanding the structure-property relationships of the compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediates Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.govlibretexts.org In the context of this compound, ESR is the primary tool for studying its corresponding thiyl radical (3-fluoro-4-methylthiophenoxyl radical), which can be formed through oxidation or photolysis where the hydrogen atom is abstracted from the thiol group. aston.ac.ukrsc.org

The study of such radical intermediates is important in understanding reaction mechanisms and oxidative processes. libretexts.org The ESR spectrum provides key information about the radical:

g-factor: This value is characteristic of the radical's electronic environment. For organosulfur radicals, the g-factor is typically greater than that of a free electron (2.0023) due to spin-orbit coupling involving the sulfur atom.

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁹F, and ¹³C) splits the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the electron spin distribution within the radical, confirming its structure.

Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, are often employed to facilitate ESR studies. nih.govnih.gov

Computational and Theoretical Investigations of 3 Fluoro 4 Methylthiophenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of 3-Fluoro-4-methylthiophenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a compound's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, a hypothetical FMO analysis would involve calculating the energies of these orbitals. The results would typically be presented in a data table, which is currently unavailable due to the absence of specific studies on this compound.

Interactive Data Table: FMO Analysis of this compound (No data available in the current literature)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electrostatic Potential Surfaces (EPS) and Charge Distribution

Electrostatic Potential Surfaces (EPS) map the electrostatic potential onto the electron density surface of a molecule. These surfaces are invaluable for predicting how a molecule will interact with other charged or polar species. Red regions on an EPS map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack.

A computational study of this compound would generate an EPS map to identify the most electron-rich and electron-poor regions. This would provide insights into its intermolecular interactions and reactive sites. However, specific charge distribution values and EPS maps for this compound are not currently published.

Reaction Mechanism Elucidation via Computational Modeling for this compound Reactions

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete energy profile for a reaction pathway.

Transition State Analysis of Key Transformations

For any chemical transformation involving this compound, identifying the transition state—the highest energy point along the reaction coordinate—is crucial. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. Computational methods allow for the precise location and characterization of these transient structures.

Energy Profiles of Reaction Pathways

An energy profile diagram plots the energy of a chemical system as a function of the reaction progress. These profiles provide a visual representation of the thermodynamics and kinetics of a reaction. For reactions involving this compound, such as its oxidation or its participation in nucleophilic aromatic substitution, computational modeling would be essential to delineate the step-by-step mechanism and identify the rate-determining step. To date, no such energy profiles have been published for this compound.

Lack of Available Data for

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical investigations of the chemical compound this compound. Despite targeted searches for studies related to its spectroscopic parameter prediction, conformational analysis, and quantitative structure-activity relationship (QSAR) modeling, no specific research findings, data tables, or detailed analyses for this particular molecule could be retrieved.

The requested article structure, which focuses on in-depth computational analyses including NMR chemical shift predictions, vibrational frequency calculations, and molecular dynamics simulations, cannot be fulfilled due to the lack of available source material. The scientific community has not, to date, published studies that would provide the necessary data and findings to populate the outlined sections and subsections.

Therefore, it is not possible to generate an article that adheres to the provided instructions for detailed, research-based content on the computational and theoretical aspects of this compound. The creation of scientifically accurate and informative content as requested is contingent on the existence of foundational research, which is currently not available in the public domain for this specific compound.

Advanced Applications and Emerging Research Directions of 3 Fluoro 4 Methylthiophenol in Chemical Science

Role as a Key Building Block in Organic Synthesis

The reactivity of the thiol group, coupled with the electronic influence of the fluorine and methylthio substituents, makes 3-Fluoro-4-methylthiophenol a key intermediate in the synthesis of complex organic molecules. Its utility is particularly notable in the construction of fluorinated heterocyclic systems and as a foundational component for novel organic frameworks.

Precursor for Fluorinated Heterocycles

Fluorinated heterocycles are of immense interest in medicinal and agricultural chemistry due to their enhanced metabolic stability, increased lipophilicity, and unique binding interactions. While direct examples of heterocycle synthesis starting from this compound are not extensively documented in readily available literature, the chemical nature of this compound suggests its high potential as a precursor. The nucleophilic thiol group can readily participate in cyclization reactions to form a variety of sulfur-containing heterocycles.

For instance, thiophenols are common starting materials for the synthesis of benzothiazoles, phenothiazines, and other related structures through reactions with appropriate electrophilic partners. The presence of the fluorine atom on the aromatic ring of this compound can be expected to influence the regioselectivity and reactivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds with desirable properties.

| Heterocyclic Core | Potential Synthetic Route Involving a Thiophenol |

| Benzothiazole | Condensation with a 2-aminobenzaldehyde (B1207257) or related derivative. |

| Phenothiazine | Reaction with a dihaloarene in the presence of a catalyst. |

| Thianthrene | Self-condensation or reaction with sulfur monochloride. |

Scaffold for Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The design and synthesis of these frameworks rely on the use of specific organic linkers or building blocks. Thiol-containing molecules have been explored as linkers in the construction of MOFs due to the strong coordination of sulfur with various metal centers.

Although specific research detailing the use of this compound as a primary scaffold for MOFs or COFs is not prominent, its structural motifs are relevant. The thiol group provides a key anchoring point for coordination to metal clusters, while the fluorinated and methylated phenyl ring can be functionalized further to modulate the pore size, surface area, and chemical environment within the framework. The fluorine atom, in particular, could introduce unique guest-host interactions within the pores.

Contributions to Medicinal Chemistry and Drug Discovery as a Synthetic Intermediate/Scaffold

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The presence of both a fluorine atom and a methylthio group in this compound makes it an attractive intermediate for the synthesis of novel bioactive molecules.

Design and Synthesis of Fluorine-Containing Bioactive Molecules

The synthesis of new chemical entities with potential therapeutic applications often involves the use of versatile starting materials that can be elaborated into more complex structures. This compound serves as such a precursor. For example, it is listed as a chemical intermediate in patents for the preparation of various compounds, suggesting its role in the early stages of drug discovery and development.

While specific, publicly disclosed drug candidates synthesized directly from this compound are limited, its utility can be inferred from the synthesis of related compounds. For example, substituted thiophenols are key intermediates in the synthesis of a variety of pharmaceuticals. The presence of the fluoro and methylthio groups can be leveraged to fine-tune the properties of the final drug molecule.

| Property Influenced by Fluorine | Impact on Bioactive Molecules |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. |

| Lipophilicity | Enhances membrane permeability and absorption. |

| Binding Affinity | Can form favorable interactions with biological targets. |

| pKa | Modulates the acidity of nearby functional groups. |

Influence of Fluorine and Methylthio on Molecular Recognition

The ability of a drug molecule to selectively bind to its biological target is fundamental to its therapeutic effect. The fluorine and methylthio groups of this compound can significantly influence these molecular recognition events.

The highly electronegative fluorine atom can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with the protein backbone or side chains. These interactions can contribute to a higher binding affinity and selectivity of the drug molecule for its target.

The methylthio group, with its sulfur atom, can also engage in specific interactions within a binding pocket. Sulfur is known to form favorable contacts with aromatic residues and can act as a hydrogen bond acceptor. The combination of both the fluorine and methylthio groups offers a unique electronic and steric profile that can be exploited in rational drug design to optimize ligand-protein interactions.

Applications in Materials Science and Polymer Chemistry

The unique properties imparted by fluorine and sulfur make this compound a candidate for applications in materials science and polymer chemistry, although this area remains less explored compared to its potential in organic and medicinal chemistry.

Thiophenols are known to be used in the synthesis of poly(p-phenylene sulfide) (PPS) and related high-performance polymers. These materials are valued for their excellent thermal stability, chemical resistance, and inherent flame retardancy. The incorporation of fluorine into the polymer backbone, which could be achieved by using monomers derived from this compound, has the potential to further enhance these properties. For instance, fluorination can increase the thermal stability and chemical resistance of polymers.

Furthermore, the thiol group can be utilized in "thiol-ene" and "thiol-yne" click chemistry reactions, which are highly efficient and versatile methods for polymer synthesis and modification. This opens up possibilities for creating novel polymers and functional materials with tailored properties, such as specific refractive indices, surface energies, or biocompatibility, by incorporating the 3-fluoro-4-methylthiophenyl moiety.

| Polymerization/Modification Technique | Potential Role of this compound |

| Poly(p-phenylene sulfide) (PPS) Synthesis | As a comonomer to introduce fluorine into the polymer backbone. |

| Thiol-ene/Thiol-yne Click Chemistry | As a thiol-containing monomer or modifying agent for polymers with ene/yne functionalities. |

| Surface Modification | To impart hydrophobicity and chemical resistance to material surfaces. |

Synthesis of Fluorinated Polymers and Copolymers

The introduction of fluorine into polymer backbones imparts a range of desirable characteristics, including enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov Fluorinated aromatic polymers, in particular, are sought after for high-performance applications. nih.gov this compound serves as a valuable monomer for the synthesis of fluorinated poly(aryl thioethers). These polymers are typically synthesized via step-growth polymerization, where the nucleophilic thiol group reacts with an activated aryl halide. warwick.ac.uk

In a typical polymerization reaction, the thiol of a monomer like this compound can be reacted with a co-monomer containing activated fluorine or other leaving groups, such as bis(4-fluoro-3-nitrophenyl) sulfone. nih.govresearchgate.net The presence of the fluorine atom on the thiophenol monomer itself can influence the polymer's final properties, such as its refractive index and hydrophobicity. nih.gov Organocatalyzed methods have been developed to facilitate these polymerizations, offering an efficient route to high molecular weight polymers without the production of stoichiometric salt byproducts. nih.govresearchgate.net

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of Fluoro-Thiophenol Monomer | Rationale |

|---|---|---|

| Thermal Stability | High | Incorporation of aromatic rings and the strong C-F bond. nih.gov |

| Chemical Resistance | Enhanced | Fluorine atoms provide a protective shield against chemical attack. core.ac.uk |

| Hydrophobicity | Increased | The low surface energy of fluorinated components repels water. nih.gov |

| Refractive Index | Lowered | Fluorinated polymers often exhibit lower refractive indices than their non-fluorinated analogs. nih.gov |

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate, providing a powerful method for tailoring surface properties. nih.govtaylorfrancis.com Thiol-based SAMs on gold surfaces are a well-established platform for controlling interfacial characteristics such as wettability and chemical reactivity. nih.govrsc.org

This compound is an ideal candidate for forming robust SAMs. The thiol group serves as the anchor, forming a strong bond with the gold substrate. The fluorinated aromatic ring then constitutes the outer surface of the monolayer. The presence of fluorine is critical, as fluorinated surfaces are known for their extremely low surface energy, leading to highly hydrophobic and oleophobic properties. researchgate.net

The packing density and molecular orientation within the SAM can be evaluated using techniques like X-ray photoelectron spectroscopy (XPS) and contact angle goniometry. uh.edu The fluorine atom provides a sensitive probe for XPS analysis, allowing for precise quantitative assessment of the surface functionalization. researchgate.net Compared to non-fluorinated thiophenol SAMs, those derived from this compound are expected to exhibit a higher water contact angle, indicative of greater hydrophobicity. researchgate.netuh.edu

Table 2: Expected Surface Properties of SAMs from this compound

| Analytical Technique | Property Measured | Expected Outcome |

|---|---|---|

| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | High water contact angle. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition / Packing Density | Presence of F, S, C signals; allows for coverage determination. uh.edu |

| Ellipsometry | Monolayer Thickness | Formation of a uniform monolayer film. uh.edu |

Utilization in Agrochemical Research as a Synthetic Intermediate/Scaffold

The incorporation of fluorine-containing moieties is a widely used strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. semanticscholar.org Fluorine substitution can significantly enhance the biological activity and metabolic stability of a molecule by altering its lipophilicity, binding affinity to target enzymes, and resistance to oxidative degradation. semanticscholar.org

Development of Novel Reagents and Catalysts from this compound Derivatives

The chemical versatility of this compound allows for its conversion into a variety of specialized reagents for organic synthesis. A prominent example is its derivatization into 3-Fluoro-4-(methylthio)phenylboronic acid . This transformation converts the parent thiophenol into a valuable reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This boronic acid derivative can be used to introduce the 3-fluoro-4-(methylthio)phenyl moiety into complex molecular architectures, which is a critical step in the synthesis of new pharmaceutical compounds and advanced materials. The ability to create new carbon-carbon bonds with high precision makes such derivatives indispensable tools for medicinal chemists and material scientists. The development of such reagents from readily available starting materials like this compound streamlines synthetic pathways and expands the accessible chemical space for discovering new functional molecules. sigmaaldrich.com

Environmental Chemistry Research Related to Organofluorine Thiophenols (e.g., degradation pathways, fate)

The widespread use of organofluorine compounds necessitates an understanding of their environmental fate and potential for persistence. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated molecules. nih.gov This stability suggests that organofluorine thiophenols like this compound may be recalcitrant to natural degradation processes. nih.gov

Research into the environmental degradation of fluorinated compounds often focuses on microbial biotransformation and photodegradation. nih.govpjoes.com While many organofluorine substances are persistent, certain degradation pathways are possible. For this compound, potential environmental transformations could include:

Oxidation of the Thiol Group: The sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfonic acids.

Photodegradation: Under the influence of UV light, particularly in the presence of hydroxyl radicals, the aromatic ring may undergo cleavage. pjoes.commdpi.com

Microbial Degradation: While challenging, some microorganisms may be capable of cleaving the C-F bond or metabolizing other parts of the molecule. nih.gov

Studies on related chlorinated polyfluoroalkyl substances (Clx−PFAS) show that degradation can be initiated at other points in the molecule, leading to subsequent C-C bond cleavage and, eventually, defluorination. chemrxiv.orgresearchgate.net Understanding these pathways is crucial for assessing the environmental impact and developing potential remediation strategies for this class of compounds. chemrxiv.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 64359-35-9 | C₇H₇FS |

| bis(4-fluoro-3-nitrophenyl) sulfone | 344-12-7 | C₁₂H₆F₂N₂O₆S |

| 4-Fluoro-3-methylphenol | 452-70-0 | C₇H₇FO |

| 3-Fluoro-4-(methylthio)phenylboronic acid | 221030-80-4 | C₇H₈BFO₂S |

| 4-Methylthiophenol | 106-45-6 | C₇H₈S |

| Thiophenol | 108-98-5 | C₆H₆S |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings on 3-Fluoro-4-methylthiophenol

A comprehensive review of the current scientific literature reveals that dedicated academic studies focusing specifically on the synthesis, reactivity, and applications of this compound are notably scarce. The compound is primarily cataloged by chemical suppliers, indicating its availability for research and commercial purposes. However, detailed investigations into its unique chemical properties and potential uses have not been extensively published in peer-reviewed journals. Its existence is documented with basic identifiers such as CAS numbers 13333-79-4 and 64359-35-9, molecular formula C₇H₇FS, and a molecular weight of approximately 142.19 g/mol . While the broader fields of organofluorine and organosulfur chemistry are rich with research, this specific molecule remains a largely unexplored entity within the academic community.

Identification of Remaining Challenges and Knowledge Gaps in its Chemistry

The limited academic focus on this compound presents several significant knowledge gaps and challenges for chemists.

Synthesis and Characterization:

Lack of Optimized Synthetic Routes: While plausible synthetic pathways can be inferred from general organic chemistry principles, there is a lack of published, optimized, and scalable synthesis methods specifically for this compound.

Limited Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (NMR, IR, MS) and detailed physicochemical properties (e.g., pKa, redox potential, crystal structure) are not readily available in academic literature. This foundational information is crucial for any further research and application development.

Reactivity and Mechanistic Understanding:

Unexplored Reaction Scope: The reactivity of this compound in various chemical transformations remains largely uninvestigated. The interplay between the fluorine, methyl, and thiol functional groups could lead to unique reactivity patterns that are yet to be discovered.

Influence of Fluoro and Methyl Substituents: A systematic study on how the electronic and steric effects of the fluorine and methyl groups influence the reactivity of the thiol group is absent.

Potential Applications:

Biological Activity Screening: There is a significant gap in the exploration of the potential biological and medicinal properties of this compound. Given that organofluorine and organosulfur compounds are prevalent in pharmaceuticals, the lack of screening data for this compound represents a missed opportunity.

Materials Science Potential: The potential for incorporating this compound into novel polymers or other materials has not been explored.

The following table summarizes the key knowledge gaps:

| Area of Chemistry | Specific Knowledge Gaps and Challenges |

| Synthetic Chemistry | Absence of optimized and scalable synthetic protocols. |

| Physical Chemistry | Lack of comprehensive spectroscopic and physicochemical data. |

| Reaction Chemistry | Unexplored reactivity in various organic transformations. |

| Medicinal Chemistry | No reported studies on its biological or pharmacological activity. |

| Materials Science | Uninvestigated potential as a monomer or material precursor. |

Promising Avenues for Future Academic Research on this compound

The current voids in the understanding of this compound present a fertile ground for future academic inquiry. Several promising research avenues can be identified.

Future research should systematically investigate the reactivity of this compound. This could include:

Nucleophilic Aromatic Substitution (SNAr): Studying the reactivity of the aryl fluoride (B91410) in SNAr reactions.

Thiol-based Reactions: Investigating reactions characteristic of thiols, such as thiol-ene and thiol-yne "click" reactions, disulfide formation, and its use as a nucleophile in various coupling reactions. The para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces a para-fluorine on a perfluorinated benzene (B151609) ring, highlights the potential for such reactivity studies. nih.gov

Metal-Catalyzed Cross-Coupling: Exploring its utility in cross-coupling reactions to form C-S bonds, which are of significant interest in medicinal chemistry.

The synthesis and property prediction of novel compounds like this compound could be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML).

Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and efficient synthetic routes.

Property Prediction: ML models could be trained to predict the physicochemical properties, biological activity, and toxicity of this compound and its derivatives, thus guiding experimental efforts.

Reaction Optimization: AI algorithms could be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity.

Future research should also focus on developing sustainable and environmentally friendly approaches to the synthesis and application of this compound.

Green Synthesis Routes: Developing synthetic methods that utilize greener solvents, catalysts, and reagents, and that are more atom-economical.

Biocatalysis: Exploring the use of enzymes for the synthesis or modification of this compound, which can offer high selectivity and milder reaction conditions.

Applications in Green Chemistry: Investigating its potential use as a building block for sustainable materials or as a catalyst in environmentally benign chemical processes. The broader field of organosulfur chemistry is recognized for its importance in drug design, and developing greener synthetic methods is a key goal. utsa.edu

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-methylthiophenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. For example:

- SNAr Route : Reacting 3-fluoro-4-methylbenzene derivatives with a thiolate nucleophile (e.g., NaSH or thiophenol) under basic conditions (e.g., K₂CO₃/DMF). Temperature (80–120°C) and solvent polarity critically affect reaction efficiency. Lower yields may result from steric hindrance due to the methyl group .

- Friedel-Crafts Thiolation : Using AlCl₃ as a catalyst to introduce the thiol group to a fluorinated toluene derivative. Excess catalyst can lead to byproducts, requiring careful stoichiometric control .

Q. Key Considerations :

- Purity : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.